2,3-Dibutyl-5,6-dimethylpyrazine
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Overview
Description
2,3-Dibutyl-5,6-dimethylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances. This particular compound has the molecular formula C14H24N2 and a molecular weight of 220.354 g/mol . Pyrazines, including this compound, are notable for their presence in food flavors and fragrances due to their distinct aromatic characteristics .
Preparation Methods
The synthesis of 2,3-Dibutyl-5,6-dimethylpyrazine can be achieved through several synthetic routes. One common method involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate . This reaction typically occurs in a solvent such as 1,4-dioxane under reflux conditions for several days. The resulting product is then purified through filtration and evaporation techniques.
Industrial production methods for pyrazines often involve similar oxidative processes, but on a larger scale. These methods may utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,3-Dibutyl-5,6-dimethylpyrazine undergoes various chemical reactions, including:
Substitution: Pyrazines can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Reduction: Although less common, pyrazines can be reduced to form dihydropyrazines under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution can produce a variety of alkylated or halogenated pyrazines.
Scientific Research Applications
2,3-Dibutyl-5,6-dimethylpyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibutyl-5,6-dimethylpyrazine involves its interaction with specific molecular targets. Pyrazines are known to participate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound can also interact with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
2,3-Dibutyl-5,6-dimethylpyrazine can be compared with other similar compounds in the pyrazine family:
2,3-Dimethylpyrazine: Found in roasted sesame seeds, it has a simpler structure with only two methyl groups.
2,5-Dimethylpyrazine: Commonly used as a flavor additive, it is found in foods like asparagus, tea, and bread.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented cocoa beans, it has four methyl groups and is used in various food products.
Properties
CAS No. |
678149-42-3 |
---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,3-dibutyl-5,6-dimethylpyrazine |
InChI |
InChI=1S/C14H24N2/c1-5-7-9-13-14(10-8-6-2)16-12(4)11(3)15-13/h5-10H2,1-4H3 |
InChI Key |
BNGQERNUFTVPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N=C1CCCC)C)C |
Origin of Product |
United States |
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